molecular formula C16H20N2O B14505353 3-(4-Anilinoanilino)butan-2-ol CAS No. 62950-97-4

3-(4-Anilinoanilino)butan-2-ol

Cat. No.: B14505353
CAS No.: 62950-97-4
M. Wt: 256.34 g/mol
InChI Key: RYKXMIGHXKOWBG-UHFFFAOYSA-N
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Description

3-(4-Anilinoanilino)butan-2-ol is a secondary alcohol derivative featuring a butan-2-ol backbone substituted at the 3-position with a bis-anilino group. Its structure can be represented as CH₃-CH(OH)-CH₂-NH-C₆H₄-NH-C₆H₅, where the hydroxyl group is at the 2-position of butanol, and the 3-position is functionalized with a 4-anilinoanilino moiety. This compound combines the reactivity of a secondary alcohol with the electron-donating and hydrogen-bonding capabilities of aromatic amines, making it a candidate for applications in pharmaceuticals, agrochemicals, or organic synthesis intermediates.

Properties

CAS No.

62950-97-4

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

3-(4-anilinoanilino)butan-2-ol

InChI

InChI=1S/C16H20N2O/c1-12(13(2)19)17-15-8-10-16(11-9-15)18-14-6-4-3-5-7-14/h3-13,17-19H,1-2H3

InChI Key

RYKXMIGHXKOWBG-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)O)NC1=CC=C(C=C1)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Anilinoanilino)butan-2-ol can be achieved through several methods. One common approach involves the reaction of 4-nitroaniline with butan-2-ol in the presence of a reducing agent such as hydrogen gas and a catalyst like palladium on carbon. The reaction proceeds through the reduction of the nitro group to an amino group, followed by the formation of the aniline derivative.

Another method involves the use of Grignard reagents. In this approach, a Grignard reagent is prepared by reacting an alkyl halide with magnesium in anhydrous ether. The resulting Grignard reagent is then reacted with a carbonyl compound to form the desired alcohol.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Anilinoanilino)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitro groups can be reduced to amino groups.

    Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(4-Anilinoanilino)butan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Anilinoanilino)butan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s proposed bis-anilino substituent is more complex than the phenyl or benzonitrile groups in compounds 3a and 3b. Electron-donating anilino groups may enhance solubility in polar solvents compared to 3b’s electron-withdrawing cyano group, which reduces yield (55% vs. 80% for 3a) due to steric or electronic challenges .
  • Bitertanol, a commercial fungicide, shares the butan-2-ol core but incorporates a triazole ring and biphenyl ether. Its hydrophobic substituents likely increase log P values, enhancing membrane permeability compared to the target compound’s hydrophilic anilino groups .

Physical Properties and Boiling Points

Table 2: Boiling Points of Alcohols and Substituent Effects

Compound Name Structure Boiling Point Trend (Increasing Order) Reference
Propan-1-ol Linear primary alcohol Lowest
Butan-2-ol Branched secondary alcohol Intermediate
Butan-1-ol Linear primary alcohol Higher than butan-2-ol
Pentan-1-ol Longer chain primary alcohol Highest

Key Observations :

  • Branching in butan-2-ol reduces boiling points compared to linear analogs (e.g., butan-1-ol). For 3-(4-Anilinoanilino)butan-2-ol, the bulky bis-anilino group may further lower volatility due to increased molecular weight and intermolecular hydrogen bonding, contrasting with simpler alcohols .

Chemical Reactivity and Functional Group Influence

Table 3: Reactivity of Alcohols and Amine Derivatives

Compound Name Functional Groups Reactivity Notes Reference
This compound Secondary alcohol, bis-anilino Likely resistant to oxidation due to steric hindrance; anilino groups may stabilize intermediates in condensation reactions. N/A
Bitertanol Secondary alcohol, triazole Triazole enhances antifungal activity; alcohol participates in hydrogen bonding.
N-(4-Phenylbutan-2-yl)aniline (3a) Secondary alcohol, aniline Aromatic amines facilitate electrophilic substitution; alcohol may undergo esterification.

Key Observations :

  • The target compound’s anilino groups could act as directing groups in electrophilic aromatic substitution, unlike Bitertanol’s triazole, which confers biological activity .
  • Compared to 3a, the additional anilino group in the target compound may reduce solubility in nonpolar solvents but enhance stability in acidic conditions due to resonance effects.

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